N-phenyl-3-propoxybenzamide
Description
N-phenyl-3-propoxybenzamide is a benzamide derivative characterized by a benzoyl core substituted with a propoxy group (-OCH₂CH₂CH₃) at the 3-position and a phenyl group attached to the amide nitrogen. The phenyl substituent on the amide nitrogen may contribute to π-π stacking interactions, a common feature in bioactive molecules .
Properties
CAS No. |
625412-10-4 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-phenyl-3-propoxybenzamide |
InChI |
InChI=1S/C16H17NO2/c1-2-11-19-15-10-6-7-13(12-15)16(18)17-14-8-4-3-5-9-14/h3-10,12H,2,11H2,1H3,(H,17,18) |
InChI Key |
PPDHXMHYIISQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 3-propoxybenzoic acid.
Reduction: Formation of N-phenyl-3-propoxybenzylamine.
Substitution: Formation of various substituted N-phenyl-3-propoxybenzamides depending on the substituent introduced.
Scientific Research Applications
N-phenyl-3-propoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiviral properties, particularly against enterovirus 71.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-3-propoxybenzamide involves its interaction with specific molecular targets. In antiviral research, it has been shown to inhibit the replication of enterovirus 71 by binding to viral proteins and interfering with their function . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt viral replication makes it a promising candidate for further study.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-phenyl-3-propoxybenzamide with structurally related benzamide derivatives, highlighting key substituents and properties:
Key Research Findings
This property is critical in agrochemicals, as seen in flutolanil, where the trifluoromethyl (-CF₃) group enhances durability against enzymatic degradation . Electron-withdrawing vs. Electron-donating Groups: Flutolanil’s -CF₃ group (electron-withdrawing) likely stabilizes the molecule against oxidation, whereas the propoxy group (electron-donating) in the target compound may increase reactivity in electrophilic substitution reactions .
Role of Heterocyclic Moieties Compounds like N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide () incorporate an oxadiazole ring, which is known to enhance metabolic stability and binding affinity in drug design. In contrast, the absence of such heterocycles in this compound simplifies synthesis but may reduce target specificity .
Synthetic Approaches
- This compound can hypothetically be synthesized via analogous methods to ’s compound, such as coupling 3-propoxybenzoic acid with aniline derivatives. The absence of complex directing groups (e.g., N,O-bidentate ligands in ) may streamline production but limit applications in catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
